molecular formula C15H13N3O B5615262 (1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL)METHANOL CAS No. 5965-96-8

(1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL)METHANOL

Cat. No.: B5615262
CAS No.: 5965-96-8
M. Wt: 251.28 g/mol
InChI Key: XWVPUSOVJTUCFI-UHFFFAOYSA-N
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Description

(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Biochemical Analysis

Biochemical Properties

(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antiproliferative activity against various cancer cell lines . It interacts with enzymes involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases. The nature of these interactions often involves the inhibition of enzyme activity, leading to the disruption of cellular processes essential for cancer cell survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, this compound affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits the activity of cyclin-dependent kinases, which are crucial for cell cycle progression . This inhibition results in cell cycle arrest and subsequent apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via organic cation transporters and distributed to target sites where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression, or to the mitochondria, where it influences apoptotic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acetylpyridine with phenylhydrazine to form the pyrazole ring, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic reagents: Nitric acid, halogens, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields the corresponding aldehyde or ketone, while reduction can produce various alcohol or amine derivatives .

Scientific Research Applications

(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • **1-Phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
  • **1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
  • **1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Uniqueness

(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the hydroxymethyl group can significantly impact the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVPUSOVJTUCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353411
Record name (1-Phenyl-3-pyridin-3-yl-1H-pyrazol-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-96-8
Record name (1-Phenyl-3-pyridin-3-yl-1H-pyrazol-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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